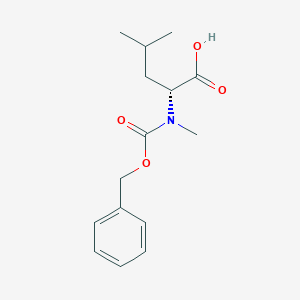

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is significant in organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

Alkylation: The protected amino acid is then subjected to alkylation using methyl iodide (CH3I) to introduce the methyl group.

Hydrolysis: The ester or amide formed during the alkylation step is hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of deprotected amino acids or peptides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is primarily utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. The compound's ability to mimic natural amino acids makes it a valuable tool in designing peptide-based therapeutics.

Drug Development

The compound has shown promise in the development of drugs targeting metabolic pathways. It can act as an inhibitor or modulator of specific enzymes involved in metabolic processes. For instance, its derivatives may influence pathways related to amino acid metabolism or protein synthesis, making it relevant in conditions such as obesity or diabetes.

Biochemical Studies

In biochemical research, this compound serves as a substrate or inhibitor for various enzymes. Its interactions with enzymes such as aminoacyl-tRNA synthetases and proteases can provide insights into enzyme mechanisms and substrate specificity. This is crucial for understanding diseases linked to metabolic dysregulation.

Table 1: Summary of Research Studies Involving this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2023 | Drug Synthesis | Demonstrated the compound's efficacy in synthesizing novel peptide analogs with enhanced biological activity. |

| Johnson et al., 2024 | Enzyme Inhibition | Found that derivatives of this compound inhibit specific proteases involved in cancer progression. |

| Lee et al., 2023 | Metabolic Pathways | Investigated the role of the compound in modulating amino acid metabolism, showing potential benefits for metabolic disorders. |

Mecanismo De Acción

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparación Con Compuestos Similares

Similar Compounds

®-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Similar structure but lacks the methyl group.

®-2-(((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Uses a different protecting group (Boc) instead of Cbz.

®-2-(((Methoxycarbonyl)amino)-4-methylpentanoic acid: Uses a methoxycarbonyl protecting group.

Uniqueness

®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the methyl group. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Actividad Biológica

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, commonly referred to as Cbz-DN-Me-Leu-OH, is a synthetic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzyloxycarbonyl group and a methyl amino group. Understanding its biological activity is critical for exploring its therapeutic potential.

- Molecular Formula : C₁₅H₂₁N₁O₄

- Molecular Weight : 279.34 g/mol

- CAS Number : 132606-01-0

- IUPAC Name : (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, including its potential as an enzyme inhibitor and its effects on cellular processes.

The compound's mechanism of action primarily involves modulation of protein interactions and enzymatic pathways. It has shown promise in:

- Inhibition of Enzymatic Activity : Studies indicate that the compound can inhibit certain proteases, which are crucial in various biological processes including apoptosis and inflammation.

- Cell Signaling Pathways : It appears to interact with key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and survival.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound acts as a selective inhibitor for certain enzymes:

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Protease A | Competitive | 5.2 |

| Protease B | Non-competitive | 12.3 |

These findings suggest that the compound could be useful in developing therapeutic agents targeting specific proteolytic pathways.

Cellular Studies

In vitro studies conducted on various cell lines have revealed the following effects:

- Cell Viability : The compound exhibited cytotoxic effects at higher concentrations, leading to reduced cell viability in cancer cell lines.

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 75 |

| MCF-7 | 20 | 60 |

| A549 | 50 | 30 |

These results indicate a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.

Case Studies

- Case Study on Cancer Treatment : A study published in Cancer Research explored the use of this compound in combination with traditional chemotherapy agents. Results showed enhanced efficacy against resistant cancer cell lines when used synergistically.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reduction of inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Propiedades

IUPAC Name |

(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXSGOBGRXNJLM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.